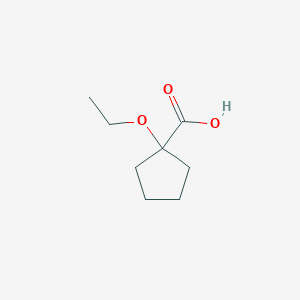

1-Ethoxycyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring with a carboxylic acid (COOH) and an ethoxy group (C2H5O) attached to the same carbon .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Ethylene Precursor and Plant Physiology

1-Ethoxycyclopentane-1-carboxylic acid is structurally related to 1-Aminocyclopropane-1-carboxylic acid (ACC), a significant precursor to ethylene in plants. Research in this area explores the metabolism of ACC and its role in ethylene biosynthesis, which is crucial for plant growth, development, and stress responses. For instance, Hoffman et al. (1982) identified a major conjugate of ACC in wheat leaves, indicating the complex metabolism surrounding ethylene precursors in higher plants (Hoffman, Yang, & McKeon, 1982).

Chemical Synthesis and Catalysis

Cyclopentane derivatives, similar to this compound, are often involved in chemical synthesis and catalysis research. For example, Zhang et al. (2007) discussed the catalytic preparation of a cyclopentanone derivative, showcasing the potential utility of related compounds in synthesizing complex molecular structures (Zhang, Moher, & Zhang, 2007).

Molecular Design and Extraction

Another application area is the molecular design for selective extraction purposes, as seen in the work of Hayashita et al. (1999), where acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks were synthesized for selective lead(II) extraction. This research highlights the importance of structural design in creating effective extraction agents (Hayashita et al., 1999).

Bioconjugation and Amide Formation

The mechanism of amide formation using carbodiimide in aqueous media, relevant to bioconjugation techniques, is another area where cyclopentane derivatives could play a role. Nakajima and Ikada (1995) explored this mechanism, which could be related to the reactivity of carboxylic acids in bioconjugation contexts (Nakajima & Ikada, 1995).

Ethylene-Independent Signaling

Polko and Kieber (2019) discussed the emerging role of ACC as an ethylene-independent growth regulator, indicating that derivatives of cyclopentane carboxylic acids could have unexplored regulatory functions in plant physiology beyond their role in ethylene biosynthesis (Polko & Kieber, 2019).

Safety and Hazards

The safety information for 1-Ethoxycyclopentane-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . Therefore, it’s possible that 1-Ethoxycyclopentane-1-carboxylic acid may interact with similar targets or pathways.

Mode of Action

ACC is converted into ethylene by ACC oxidase (ACO), a key enzyme in the ethylene biosynthesis pathway . If this compound follows a similar pathway, it could potentially influence the production of ethylene in plants.

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . If this compound affects similar pathways, it could have significant impacts on plant development and stress responses.

Result of Action

If it influences the ethylene biosynthesis pathway similar to acc, it could potentially affect a wide range of developmental processes and stress responses in plants .

Eigenschaften

IUPAC Name |

1-ethoxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLZMYBFTVCTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17860-33-2 |

Source

|

| Record name | 1-ethoxycyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)

![N-(4-{5-azaspiro[2.3]hexane-5-carbonyl}phenyl)prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)

![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)

![[2-(trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)

![N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2828219.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2828220.png)